Cas no 5670-69-9 (1,1-Diphenyl-2-nitroethylene)

1,1-Diphenyl-2-nitroethylene is an organic compound characterized by its conjugated nitroethylene structure flanked by two phenyl groups. This configuration imparts notable reactivity, making it a valuable intermediate in organic synthesis, particularly in the formation of complex heterocycles and nitroolefin-based reactions. The electron-withdrawing nitro group enhances its utility in Michael additions and cycloadditions, while the diphenyl substitution contributes to stability and controlled reactivity. Its crystalline solid form allows for precise handling and storage. The compound is often employed in pharmaceutical and agrochemical research due to its ability to serve as a precursor for bioactive molecules. Suitable for use under inert conditions to prevent degradation.
1,1-Diphenyl-2-nitroethylene structure
1,1-Diphenyl-2-nitroethylene structure
Product Name:1,1-Diphenyl-2-nitroethylene
CAS No:5670-69-9
MF:C14H11NO2
MW:225.242643594742
CID:945843
PubChem ID:344303
Update Time:2025-10-23

1,1-Diphenyl-2-nitroethylene Chemical and Physical Properties

Names and Identifiers

    • 1,1''-(2-nitroethene-1,1-diyl)dibenzene
    • 1,1'-(2-nitroethene-1,1-diyl)dibenzene
    • 1,1-diphenyl-2-nitroethene
    • 1-nitro-2,2-diphenylethene
    • 2(5H)-Furanone, 4-hydroxy-5-methyl-3-phenyl-
    • 2,2-diphenyl-1-nitroethylene
    • 2-nitro-1,1-diphenyl-ethene
    • CTK0J8072
    • 5670-69-9
    • SCHEMBL10593265
    • Oprea1_634731
    • DTXSID30972145
    • AKOS005524808
    • Cambridge id 5115923
    • SR-01000195997-1
    • 1,1-DIPHENYL-2-NITROETHYLENE
    • (2-nitro-1-phenylethenyl)benzene
    • SR-01000195997
    • NSC-401147
    • STK723397
    • Benzene, 1,1'-(nitroethenylidene)bis-
    • NSC401147
    • 1,?1-?Diphenyl-?2-?nitroethylene
    • AB01221242-03
    • NCGC00332295-01
    • (2-Nitroethene-1,1-diyl)dibenzene
    • 1,1-Diphenyl-2-nitroethylene
    • Inchi: 1S/C14H11NO2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H
    • InChI Key: OYDWWBGGMKUUNB-UHFFFAOYSA-N
    • SMILES: [O-][N+](/C=C(\C1C=CC=CC=1)/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 225.07903
  • Monoisotopic Mass: 225.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.166
  • Boiling Point: 335.9°C at 760 mmHg
  • Flash Point: 148.5°C
  • Refractive Index: 1.605
  • PSA: 43.14
  • LogP: 3.87570

1,1-Diphenyl-2-nitroethylene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D101290-100mg
1,​1-​Diphenyl-​2-​nitroethylene
5670-69-9
100mg
$150.00 2023-05-18
TRC
D101290-500mg
1,​1-​Diphenyl-​2-​nitroethylene
5670-69-9
500mg
$666.00 2023-05-18
TRC
D101290-1g
1,​1-​Diphenyl-​2-​nitroethylene
5670-69-9
1g
$ 800.00 2023-09-08

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